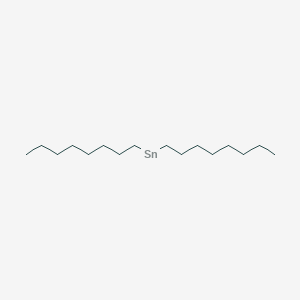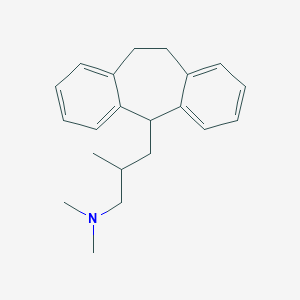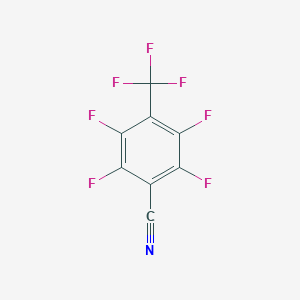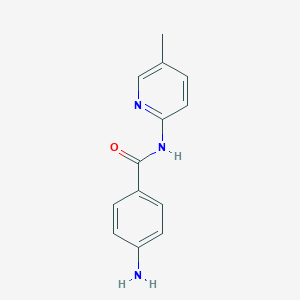
二正辛基锡
描述
Di-n-octyltin Oxide is a chemical compound with the molecular formula C16H34OSn and a molecular weight of 361.16 . It is a solid substance at 20℃ .
Synthesis Analysis
Di-n-octyltin Oxide can be produced by hydrolyzing di-n-octyltin dihalide with aqueous alkali in the presence of a hydrocarbon solvent . This process forms di-n-octyltin oxide in a reaction mixture, which is maintained at a temperature between 60°C and 100°C during the hydrolysis .Molecular Structure Analysis
Di-n-octyltin compounds share the characteristic element of a central tin atom carrying one to four octyl groups . As tin is capable of forming four direct bonds to other groups or elements, said octyl groups are typically supplemented by either chloride or oxygen .Chemical Reactions Analysis
Octyltin compounds are used as intermediates in the production of polymer stabilizers (PVC heat stabilizers), as reagents in organic synthesis, as well as catalysts in esterification, trans-esterification, and as curing agents for urethanes and silicones .Physical And Chemical Properties Analysis
Di-n-octyltin compounds are solid (powder) or liquid, and their color varies from white or clear to brown . They are difficult to ignite, almost insoluble in natural water, and substantially non-volatile .科学研究应用
DNA相互作用和致突变性:二正辛基锡二氯化物(DOTC)已对其与DNA的相互作用及其潜在的遗传毒性作用进行了研究。虽然它在一些试验中没有诱发诱变,但它在V79中国仓鼠细胞中显示出诱变作用,这突出了对其长期毒性,特别是其致癌潜力的进一步研究的必要性 (Westendorf & Marquardt, 1986).
急性毒性研究:对小鼠的研究揭示了各种二正辛基锡化合物的急性毒性作用,表现出急性中毒的迹象和肝脏和肾脏等器官的组织学变化 (Pelikan, Černý & Polster, 1970).
电化学行为:分析了二正辛基锡二硫代乙酸盐的电化学行为,揭示了其氧化和还原过程的见解。这项研究对于开发检测这些化合物在极低水平的方法非常重要 (Fleet & Fouzder, 1975).
缺乏与DNA的共价结合:研究表明,二正辛基锡二氯化物不会在体内或体外与DNA共价结合,表明没有通过DNA结合的直接遗传毒性活性 (Sagelsdorff et al., 1990).
对肿瘤细胞的细胞毒活性:某些二有机锡(IV)化合物,包括二正辛基锡衍生物,已经过测试,以评估其对人类肿瘤细胞系的细胞毒活性,显示出不同程度的有效性 (Gielen & Willem, 1992).
免疫系统抑制:发现二正辛基锡二氯化物会抑制大鼠的胸腺依赖性免疫,表明其对免疫系统可能有影响 (Seinen et al., 1977).
小鼠发育毒性:对八丁基锡稳定剂在小鼠中的发育毒性研究表明,这些化合物具有胚胎-胎儿毒性,并可能诱发发育效应 (Faqi, Schweinfurth & Chahoud, 2001).
从食品包装中的PVC中迁移:对用作聚(氯乙烯)(PVC)食品包装稳定剂的二正辛基锡化合物迁移的综述强调了对它们迁移到食品和食品模拟物中的担忧 (Senich, 1982).
安全和危害
Di-n-octyltin compounds are harmful or toxic when swallowed, depending on their nature . They also cause skin irritation or allergic reactions, as well as severe damage to the eyes . They should be avoided by pregnant women or those who want to become pregnant due to their potential to affect fertility or cause damage to the fetus . In addition, some compounds are suspected of causing genetic defects or cancer .
属性
IUPAC Name |
dioctyltin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H17.Sn/c2*1-3-5-7-8-6-4-2;/h2*1,3-8H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQSXVKHVMGQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn]CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017140 | |
| Record name | Dioctylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-n-octyltin | |
CAS RN |
15231-44-4, 94410-05-6 | |
| Record name | Dioctylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15231-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannane, dioctyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015231444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tin(2 ), dioctyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094410056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioctylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)






